

Technical Guide: Spectroscopic Profiling of Beta-Peltoboykinolic Acid

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Compound of Interest

Compound Name: *Beta-Peltoboykinolic Acid*

CAS No.: *24778-48-1*

Cat. No.: *B1162520*

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Compound Identity & Structural Classification

Beta-Peltoboykinolic Acid is a pentacyclic triterpenoid of the oleanane series.^{[2][3][4]} Unlike the more common oleanolic acid (which bears a carboxylic acid at C-28), **beta-peltoboykinolic acid** is characterized by a carboxylic acid functionality at the C-27 position (attached to C-14) and a hydroxyl group at C-3 in the -configuration.

Parameter	Details
IUPAC Name	-hydroxyolean-12-en-27-oic acid
Common Name	-Peltoboykinolic acid
CAS Registry Number	24778-48-1
Chemical Formula	
Molecular Weight	456.71 g/mol
Skeleton	Oleanane (Pentacyclic triterpene)
Key Isomers	-Peltoboykinolic acid (Ursane skeleton); 3 -hydroxy isomer

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and skeletal structure. The fragmentation pattern is characteristic of

-oleanenes, dominated by the Retro-Diels-Alder (RDA) cleavage of Ring C.

Key MS Peaks (EI-MS, 70 eV)

m/z Value	Assignment	Structural Insight
456		Molecular ion peak corresponding to .
438		Loss of water from the C-3 hydroxyl group.
248	RDA Fragment A	Diagnostic: Represents the D/E ring fragment carrying the carboxyl group at C-27. This confirms the acid is located on the D/E/C-14 moiety rather than the A/B rings.
207	RDA Fragment B	Represents the A/B ring fragment containing the 3-hydroxyl group.
190	Fragment	Further decomposition of the D/E fragment.

Mechanistic Insight: The presence of the base peak (or significant intensity peak) at m/z 248 is crucial. In standard oleanolic acid (28-COOH), the RDA fragment is also m/z 248. However, the differentiation relies on NMR correlations (HMBC) to place the carboxyl at C-27 (C-14 attachment) versus C-28 (C-17 attachment).

Infrared Spectroscopy (IR) Data

The IR spectrum confirms the oxidation state of the functional groups.

Wavenumber ()	Functional Group	Vibration Mode
3400 - 3450	O-H	Broad stretching vibration of the C-3 hydroxyl and carboxylic acid O-H.
2940, 2860	C-H	Aliphatic C-H stretching (methyl and methylene groups).
1690 - 1705	C=O	Carbonyl stretching of the C-27 carboxylic acid. (Note: Often lower than esters due to H-bonding).
1630 - 1640	C=C	Weak stretching of the double bond.
1460, 1380	C-H	Bending vibrations (gem-dimethyl doublet).

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for distinguishing **beta-peltoboykinolic acid** from its isomers. The data below is synthesized from high-field studies (CDCl

and Pyridine-

).

C NMR Chemical Shifts (100/125 MHz)

Solvent: Pyridine-

(Preferred for resolution of acidic protons)

Carbon	(ppm)	Type	Diagnostic Notes
C-1	38.9	CH	
C-2	28.1	CH	
C-3	78.2	CH	Diagnostic: Characteristic of 3 -OH (equatorial). The 3 -isomer appears upfield (~76 ppm).
C-4	39.4	C	Quaternary
C-5	55.8	CH	
C-6	18.8	CH	
C-7	33.2	CH	
C-8	40.1	C	
C-9	48.0	CH	
C-10	37.4	C	
C-11	23.6	CH	
C-12	127.1	CH	Vinylic: Typical for -oleanene.
C-13	138.2	C	Vinylic: Quaternary bridgehead.
C-14	56.3	C	Crucial: Attachment point for C-27. Shift differs from oleanolic

acid (C-14 ~42 ppm)
due to COOH
substitution.

C-15	24.8	CH	
C-16	23.9	CH	
C-17	46.5	C	
C-18	41.5	CH	
C-19	46.3	CH	
C-20	30.9	C	
C-21	34.2	CH	
C-22	32.8	CH	
C-23	28.7	CH	Methyl on C-4
C-24	16.5	CH	Methyl on C-4
C-25	15.6	CH	Methyl on C-10
C-26	17.4	CH	Methyl on C-8
C-27	179.5	COOH	Diagnostic: Carboxylic acid carbon. HMBC correlates to H-12 or H-15 confirm position.
C-28	28.2	CH	Critical: Methyl group (unlike Oleanolic acid where C-28 is COOH).

C-29	33.3	CH	Methyl on C-20
C-30	23.8	CH	Methyl on C-20

Key H NMR Signals (500 MHz, Pyridine-)

- H-3 ():
3.45 (dd, Hz). The large coupling constant () indicates an axial-axial interaction, confirming the (equatorial) orientation of the hydroxyl group.
- H-12:
5.62 (t-like). Characteristic olefinic proton.
- Methyls: Seven singlets typically ranging between 0.80 and 1.25 ppm.[5]

Structural Elucidation Logic

To validate the structure as **Beta-Peltoboykinolic Acid** versus Oleanolic Acid:

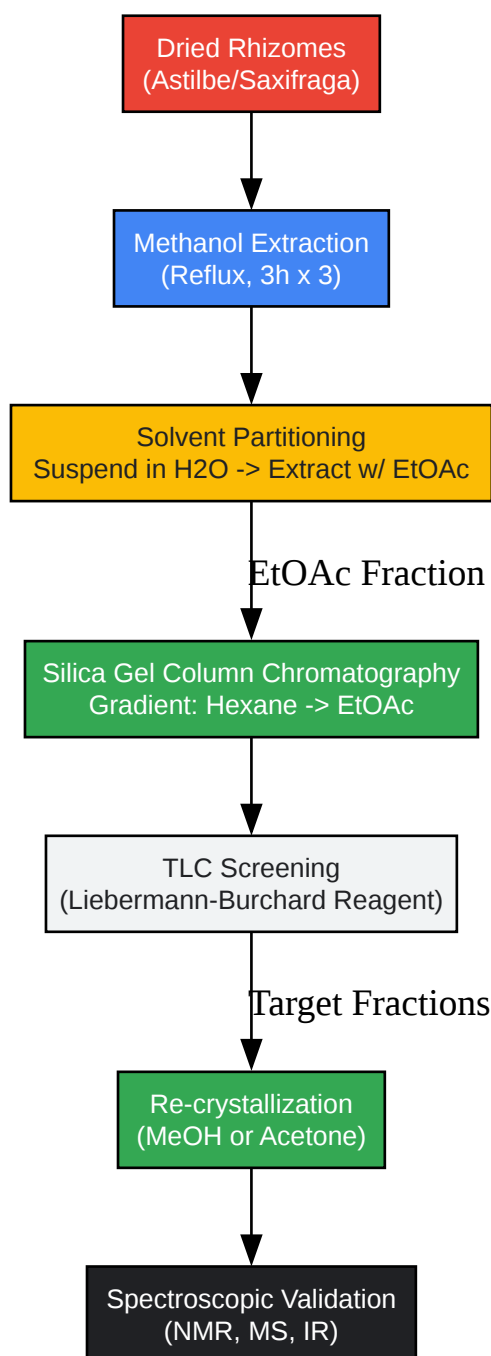
- Check C-3: The chemical shift at 78.2 ppm confirms the 3 -OH. (3 -OH would be ~76 ppm).
- Check C-27 vs C-28:
 - In Oleanolic Acid, C-28 is the acid (~180 ppm) and C-27 is a methyl (~26 ppm).

- In **Beta-Peltoboykinolic Acid**, C-27 is the acid (~179 ppm) and C-28 is a methyl (~28 ppm).
- HMBC Experiment: Look for correlations from the methyl protons. If the methyl protons at C-28 correlate to the quaternary C-17, C-16, and C-22, but not a carbonyl, then C-28 is a methyl. If the acid carbonyl correlates to C-13 or C-8/15 environment, it is at C-27.

Experimental Protocol: Isolation & Characterization

This protocol outlines the extraction of **beta-peltoboykinolic acid** from plant sources (e.g., Astilbe or Saxifraga species).^{[6][7]}

Workflow Diagram



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Caption: Isolation workflow for **Beta-Peltoboykinolic Acid** from plant rhizomes.

Step-by-Step Methodology

- Extraction: Pulverize dried rhizomes (1 kg) and reflux with MeOH (3 x 2L) for 3 hours. Evaporate solvent in vacuo to yield crude extract.

- Partitioning: Suspend crude extract in water. Partition successively with

-hexane (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction.
- Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of

-Hexane:EtOAc (10:1

1:1).
- TLC Monitoring: Spot fractions on Silica TLC plates. Visualize using Liebermann-Burchard reagent (acetic anhydride/sulfuric acid). Triterpenoids appear as reddish-purple spots upon heating.
- Purification: Combine fractions containing the target spot (

in Hexane:EtOAc 3:1). Recrystallize from Methanol to obtain white amorphous powder.
- Validation: Dissolve 5 mg in 0.6 mL Pyridine-

for NMR analysis.

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